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molecular formula C14H20N2 B8443687 N-((1-Methyl-1H-indol-2-yl)methyl)butan-1-amine

N-((1-Methyl-1H-indol-2-yl)methyl)butan-1-amine

Cat. No. B8443687
M. Wt: 216.32 g/mol
InChI Key: DVEUOZJKWZPPTO-UHFFFAOYSA-N
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Patent
US09346795B2

Procedure details

Following a procedure analogous to that for the synthesis of Intermediate 137, (1-methyl-1H-indol-2-yl)methanamine (500 mg, 3.12 mmol) and butyraldehyde (310 μL, 3.43 mmol) were converted to the title compound (70 mg, 6%). 1H NMR (CDCl3) δ 7.62-7.54 (m, 1H), 7.36-7.27 (m, 1H), 7.27-7.16 (m, 1H), 7.17-7.03 (m, 1H), 6.50 (s, 1H), 4.05 (s, 2H), 3.77 (s, 3H), 2.82-2.70 (m, 2H), 1.60 (ddd, J=15.1, 7.5, 7.4 Hz, 2H), 1.45-1.16 (m, 2H), 0.96-0.87 (m, 3H).
[Compound]
Name
Intermediate 137
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
310 μL
Type
reactant
Reaction Step One
Yield
6%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]1[CH2:11][NH2:12].[CH:13](=O)[CH2:14][CH2:15][CH3:16]>>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]1[CH2:11][NH:12][CH2:13][CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Intermediate 137
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
500 mg
Type
reactant
Smiles
CN1C(=CC2=CC=CC=C12)CN
Name
Quantity
310 μL
Type
reactant
Smiles
C(CCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(=CC2=CC=CC=C12)CNCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: PERCENTYIELD 6%
YIELD: CALCULATEDPERCENTYIELD 10.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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